molecular formula C12H7NOS B1613815 3-(2-Cyanobenzoyl)thiophene CAS No. 909421-73-4

3-(2-Cyanobenzoyl)thiophene

Cat. No. B1613815
CAS RN: 909421-73-4
M. Wt: 213.26 g/mol
InChI Key: SVJUZHDFRHFERO-UHFFFAOYSA-N
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Description

3-(2-Cyanobenzoyl)thiophene is a chemical compound with the CAS Number: 909421-73-4 . It has a molecular weight of 214.27 and its Inchi Code is 1S/C12H8NOS/c13-7-9-3-1-2-4-11 (9)12 (14)10-5-6-15-8-10/h1-6,8,15H .


Synthesis Analysis

Thiophene, the base structure of 3-(2-Cyanobenzoyl)thiophene, is a five-membered ring made up of one sulfur as a heteroatom . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of 3-(2-Cyanobenzoyl)thiophene is C12H7NOS . The average mass is 213.255 Da .

It should be stored at a temperature between 28 C .

Scientific Research Applications

Organic Semiconductors

3-(2-Cyanobenzoyl)thiophene: is a valuable compound in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices. The thiophene ring’s ability to stabilize charge carriers makes it an excellent choice for constructing high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

OLED Fabrication

In the field of optoelectronics, 3-(2-Cyanobenzoyl)thiophene derivatives are used to fabricate organic light-emitting diodes (OLEDs). OLEDs benefit from the electroluminescent properties of thiophene-based molecules, which contribute to the production of vivid displays with high color purity .

Corrosion Inhibitors

The industrial application of 3-(2-Cyanobenzoyl)thiophene extends to its use as a corrosion inhibitor. Thiophene derivatives can form protective layers on metals, preventing oxidative damage and extending the lifespan of various industrial components .

Pharmacological Properties

Thiophene derivatives, including 3-(2-Cyanobenzoyl)thiophene , exhibit a range of pharmacological properties. They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable for the development of new therapeutic agents .

Anesthetic Applications

Specific thiophene derivatives are utilized in medical settings as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. The structural properties of 3-(2-Cyanobenzoyl)thiophene could be leveraged to develop new anesthetic compounds with improved efficacy and safety profiles .

Synthetic Chemistry

In synthetic chemistry, 3-(2-Cyanobenzoyl)thiophene is involved in various condensation reactions, such as the Gewald reaction, which is used to synthesize aminothiophene derivatives. These reactions are fundamental for creating a wide array of thiophene-based compounds with diverse biological and industrial applications .

Safety and Hazards

The safety data sheet for 3-(2-Cyanobenzoyl)thiophene indicates that it is harmful if swallowed . It is recommended to wash off immediately with plenty of water for at least 15 minutes if skin contact occurs . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

Thiophene-based analogs, like 3-(2-Cyanobenzoyl)thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthesis methods and exploring the diverse reactivities of thiophene derivatives .

properties

IUPAC Name

2-(thiophene-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12(14)10-5-6-15-8-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUZHDFRHFERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641827
Record name 2-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909421-73-4
Record name 2-(3-Thienylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909421-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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